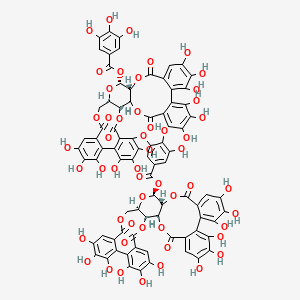

Sanguiin H-6

説明

特性

分子式 |

C82H54O52 |

|---|---|

分子量 |

1871.3 g/mol |

IUPAC名 |

[(1R,2S,19R,20R,22R)-36-[5-[[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32(37),33,35-dodecaen-20-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C82H54O52/c83-23-1-14(2-24(84)45(23)93)71(112)133-81-70-68(130-77(118)20-9-30(90)50(98)57(105)39(20)41-22(79(120)132-70)11-32(92)52(100)59(41)107)65-35(126-81)13-123-74(115)17-6-27(87)53(101)60(108)42(17)43-44(80(121)128-65)66(63(111)62(110)61(43)109)124-33-4-15(3-25(85)46(33)94)72(113)134-82-69-67(129-76(117)19-8-29(89)49(97)56(104)38(19)40-21(78(119)131-69)10-31(91)51(99)58(40)106)64-34(125-82)12-122-73(114)16-5-26(86)47(95)54(102)36(16)37-18(75(116)127-64)7-28(88)48(96)55(37)103/h1-11,34-35,64-65,67-70,81-111H,12-13H2/t34-,35-,64-,65-,67+,68+,69-,70-,81-,82+/m1/s1 |

InChIキー |

FFZOOOCGCNFHAQ-GWOIDVGPSA-N |

異性体SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C6=C5C(=O)O[C@@H]7[C@@H](COC(=O)C8=CC(=C(C(=C86)O)O)O)O[C@@H]([C@H]9[C@H]7OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

正規SMILES |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C6=C5C(=O)OC7C(COC(=O)C8=CC(=C(C(=C86)O)O)O)OC(C9C7OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

同義語 |

sanguiin H 6 sanguiin H-6 |

製品の起源 |

United States |

準備方法

Solvent Systems and Efficiency

Polar solvents like acetone-water and ethanol-water mixtures are preferred due to their ability to dissolve hydrophilic tannins. For instance, cloudberry (Rubus chamaemorus) seed coats were extracted six times with 4.8 L of acetone-water (80:20, v/v), achieving efficient solubilization of this compound. Similarly, fresh leaves and stems of Rubus parvifolius were homogenized in ethanol-water (6:4, v/v) or acetone-water (6:4, v/v), followed by filtration and lyophilization. These solvent systems leverage the compound’s polarity, with acetone-water mixtures showing higher efficacy in breaking down cell walls and releasing bound tannins.

Table 1: Comparative Analysis of Extraction Methods

| Plant Source | Plant Part | Solvent System | Ratio (v/v) | Volume per Extraction | Extractions | Post-Processing |

|---|---|---|---|---|---|---|

| Rubus chamaemorus | Seed coat | Acetone-water | 80:20 | 4.8 L | 6 | Freeze-drying |

| Rubus parvifolius | Leaves/stems | Ethanol-water | 6:4 | 300 mL | 1 | Lyophilization |

| Rubus parvifolius | Leaves/stems | Acetone-water | 6:4 | 300 mL | 1 | Lyophilization |

Plant Material Preparation

The physical state of plant material (fresh vs. dried) and particle size significantly influence extraction efficiency. Fresh Rubus parvifolius leaves and stems were directly homogenized to prevent degradation of heat-sensitive tannins. In contrast, cloudberry seed coats were processed as dried powder, enabling longer storage and consistent batch yields. Mechanical disruption via Waring blenders or ultrasonicators enhances solvent penetration, particularly for rigid plant matrices like seed coats.

Purification Strategies

Crude extracts require extensive purification to isolate this compound from co-extracted polyphenols, sugars, and pigments.

Liquid-Liquid Extraction and Fractionation

After solvent removal, aqueous residues are often subjected to liquid-liquid extraction using ethyl acetate or dichloromethane to remove non-polar contaminants. For example, cloudberry extracts were reduced to an aqueous phase, filtered, and freeze-dried before fractionation. This step eliminates lipids and chlorophyll, which interfere with subsequent chromatographic separation.

Chromatographic Isolation

Preparative liquid chromatography (LC) and high-performance liquid chromatography (HPLC) are pivotal for obtaining high-purity this compound. Cloudberry fractions were purified using preparative LC, with pooled fractions analyzed by UHPLC-MS/MS to confirm composition. In Rubus parvifolius, HPLC fingerprinting against an authentic standard ensured batch-to-batch consistency.

Table 2: Purification Protocols for this compound

| Source Material | Method | Column Type | Mobile Phase | Detection |

|---|---|---|---|---|

| Rubus chamaemorus | Preparative LC | C18 | Not reported | UHPLC-MS/MS |

| Rubus parvifolius | Analytical HPLC | C18 | Acetonitrile | UV (280 nm) |

Industrial-Scale Production Challenges

Despite its therapeutic potential, industrial production of this compound remains limited due to:

-

High Solvent Costs : Large-scale extractions require vast volumes of acetone or ethanol, raising operational costs and environmental concerns.

-

Low Natural Abundance : this compound constitutes <1% of dry plant weight, necessitating processing of bulk biomass for modest yields.

-

Purification Complexity : Multi-step chromatography increases production time and limits throughput.

Analytical Validation and Standardization

Quality control relies on spectroscopic and chromatographic techniques:

-

UHPLC-MS/MS : Confirms molecular identity via fragmentation patterns (e.g., m/z 633 → 301 for ellagic acid derivatives).

-

NMR Spectroscopy : Validates structural integrity through characteristic signals for galloyl and hexahydroxydiphenoyl groups.

-

HPLC Fingerprinting : Compares retention times and peak areas against certified reference standards.

Emerging Sustainable Methods

Recent advances aim to address scalability and environmental impact:

化学反応の分析

科学研究への応用

サンギイン H-6 は、以下を含む幅広い科学研究への応用を持っています。

化学: その抗酸化作用と天然保存料としての可能性について研究されています。

生物学: 植物の防御機構における役割と、他の生体分子との相互作用について調査されています。

科学的研究の応用

Antioxidant Properties

Sanguiin H-6 exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. It scavenges free radicals and reactive oxygen species, thereby preventing cellular damage.

- Mechanism of Action : The compound inhibits the production of reactive oxygen species by modulating intracellular signaling pathways. For example, it has been shown to upregulate heme oxygenase-1 (HO-1) expression, which plays a protective role against oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases.

- Case Study : In vitro studies demonstrated that this compound inhibited the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated macrophages, effectively decreasing nitric oxide production .

Osteoclastogenesis Inhibition

This compound has been identified as a potent inhibitor of osteoclastogenesis, which is crucial for bone health.

- In Vitro Evidence : Studies show that this compound significantly inhibits RANKL-induced osteoclast differentiation and bone resorption. It decreases the expression of nuclear factor of activated T cells cytoplasmic 1 (NFATc1), a key transcription factor involved in osteoclast differentiation .

- In Vivo Evidence : In animal models, it was observed that this compound effectively prevents tumor necrosis factor-alpha (TNF-α)-induced osteoclast formation, further supporting its role in bone health management .

Antimicrobial Activity

This compound demonstrates promising antimicrobial properties against various pathogens.

- Research Findings : It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, indicating its potential as a natural antimicrobial agent .

Antiviral Potential

Recent studies have highlighted the potential antiviral effects of this compound, particularly against viruses like SARS-CoV-2.

- Virtual Screening Studies : Computational analyses suggest that this compound may enhance resistance to SARS-CoV-2 during early infection stages, warranting further investigation into its pharmacological applications against viral infections .

Anticancer Properties

The compound has shown anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation.

- Mechanism of Action : this compound triggers programmed cell death in various cancer cell lines through multiple pathways, including the modulation of apoptotic markers and cell cycle regulators .

Data Table: Summary of Applications

作用機序

類似の化合物との比較

サンギイン H-6 は、その特定の構造と生物活性のために、エラグタンニンの中でもユニークです。類似の化合物には以下があります。

カズアリックチン: サンギイン H-6 の二量体構造を形成する、モノマーのエラグタンニン。

ランバーチアニンク: キイチゴ属で見られる別の二量体エラグタンニンで、同様の抗酸化および抗菌特性を持っています。

サンギイン H-6 は、そのより高い分子量とより複雑な構造により、ユニークな生物活性と潜在的な治療用途を持つことが特徴です.

類似化合物との比較

Lambertianin C

- Structure : A trimeric ellagitannin composed of three di-HHDP-GG units, forming a larger oligomer compared to Sanguiin H-6 .

- Bioactivity: Both compounds share a MIC of 0.25 mg/L against MRSA, but this compound has a higher MBC (>1 mg/mL vs. 0.5 mg/mL for Lambertianin C), suggesting a concentration-dependent bactericidal mechanism .

- Stability :

Agrimoniin

- Structure: A dimeric ellagitannin with the same monomeric units as this compound but differing in linkage polarity. Agrimoniin elutes later in HPLC (26.11 min vs. 11.62 min for this compound) due to lower polarity .

- Identification Challenges :

- Natural Occurrence : Primary ellagitannin in strawberries (Fragaria spp.), unlike this compound, which is abundant in Rubus species .

Sanguiin H-10

Ellagic Acid

- Structure: A monomeric phenolic acid derived from HHDP group hydrolysis.

- Bioactivity : Less potent than this compound in antimicrobial assays but contributes to overall antioxidant and anti-inflammatory effects in berry extracts .

Concentration in Natural Sources

Pharmacological Activities

Stability and Degradation Pathways

- pH and Temperature Sensitivity :

- Key Stability Factors: Oligomer size: Dimers/trimers are less stable than monomers (e.g., pedunculagin) due to reduced hydrophobic interactions . Extraction conditions: Alkaline pH and high temperature during processing hydrolyze ellagitannins .

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

Q. What ethical frameworks apply to in vivo studies of this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。